This compound belongs to the class of aromatic ketones and is specifically categorized as a chalcone derivative due to its structural features. Chalcones are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
The synthesis of 1-(3,4,5-trimethoxyphenyl)propan-1-one can be achieved through several methods. One notable method involves the Reformatsky reaction, where an α-halo ketone reacts with an organometallic reagent in the presence of a carbonyl compound.
For example, one synthesis route described involves adding bromine to a solution of 1-(3,4,5-trimethoxyphenyl)ethan-1-one in diethyl ether at low temperature and then allowing the mixture to reach room temperature over a specified period .
The molecular formula of 1-(3,4,5-trimethoxyphenyl)propan-1-one is . Its structure can be analyzed as follows:
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed insights into the chemical environment of hydrogen and carbon atoms within the molecule. For instance, distinct signals corresponding to methoxy protons and aromatic protons can be observed .
1-(3,4,5-Trimethoxyphenyl)propan-1-one can undergo various chemical reactions typical for ketones and chalcones:
These reactions highlight the versatility of this compound in synthetic organic chemistry.
The mechanism of action for 1-(3,4,5-trimethoxyphenyl)propan-1-one relates primarily to its interactions at the cellular level:
The physical properties of 1-(3,4,5-trimethoxyphenyl)propan-1-one include:
Chemical properties include stability under standard laboratory conditions but may decompose under extreme pH or temperature variations.
The applications of 1-(3,4,5-trimethoxyphenyl)propan-1-one are primarily centered around its potential use in medicinal chemistry:
1-(3,4,5-Trimethoxyphenyl)propan-1-one (CAS 29652-81-1) is a structurally versatile chemical building block characterized by a propiophenone scaffold bearing three methoxy substituents on the aromatic ring. This electron-rich aromatic system, combined with the reactive ketone functionality, enables diverse chemical transformations essential for generating pharmacologically active molecules. The 3,4,5-trimethoxyphenyl (TMP) moiety is recognized as a privileged structure in medicinal chemistry due to its tubulin-binding potential and widespread presence in bioactive molecules. The ketone group serves as a critical handle for nucleophilic additions, condensations, and reductions, facilitating the construction of complex molecular architectures. This compound’s synthetic utility is further enhanced by its commercial availability and stability under various reaction conditions, making it a cornerstone for developing novel therapeutic agents across multiple disease domains [1] .
The 3,4,5-trimethoxyphenyl group serves as a critical pharmacophore in antiplasmodial drug discovery due to its demonstrated bioactivity against Plasmodium species. Researchers have leveraged 1-(3,4,5-Trimethoxyphenyl)propan-1-one as a key precursor for synthesizing complex hybrid molecules targeting drug-resistant malaria strains. In a significant application, this ketone intermediate was utilized in the synthesis of compound 3286938 (1-(3-benzyloxy-4-methoxy-phenyl)-3-(3,4,5-trimethoxy-phenyl)-propan-1-one), which exhibited potent activity against both chloroquine-sensitive and resistant Plasmodium strains circulating in Rondônia, Brazil. The synthetic route involved Claisen condensation or Michael addition reactions to extend the carbon chain while preserving the TMP moiety essential for parasiticidal activity [3].
In vitro and ex vivo evaluations revealed compelling antiplasmodial activity profiles for TMP-based derivatives synthesized from this ketone precursor. Against the chloroquine-resistant W2 strain of P. falciparum, compound 3286938 demonstrated an IC~50~ of 24.4 µM. More significantly, it exhibited a median inhibitory concentration (MD) of 6.7 µM against circulating P. falciparum isolates and 38.7 µM against P. vivax isolates. Crucially, these derivatives showed exceptional selectivity indices (>12.9) when tested against mammalian VERO and HepG2 cell lines (CC~50~ >500 µM), indicating specificity for parasitic targets over host cells. Additional mechanistic studies suggested these compounds disrupt parasitic metabolic pathways without causing hemolysis, further supporting their potential as antiplasmodial candidates [3].
Table 1: Antiplasmodial Activity Profile of 3286938 Derivative Synthesized from 1-(3,4,5-Trimethoxyphenyl)propan-1-one
Plasmodium Strain/Test System | Activity Metric | Value | Selectivity Index (SI) |
---|---|---|---|
P. falciparum (W2 strain) | IC~50~ | 24.4 µM | >20.5 |
Circulating P. falciparum | Median IC~50~ | 6.7 µM | >74.6 |
Circulating P. vivax | Median IC~50~ | 38.7 µM | >12.9 |
Mammalian VERO Cells | CC~50~ | >500 µM | - |
Mammalian HepG2 Cells | CC~50~ | >500 µM | - |
Human Erythrocytes | Hemolysis | Negative | - |
The α,β-unsaturated ketone system characteristic of chalcones is efficiently constructed using 1-(3,4,5-Trimethoxyphenyl)propan-1-one as the ketone component in Claisen-Schmidt condensations. This reaction, typically mediated by base catalysts like sodium hydroxide in methanol, enables coupling with diverse aromatic aldehydes to yield chalcones with extended conjugation. The electron-donating methoxy groups enhance the reactivity of the carbonyl carbon toward nucleophilic attack by carbanions generated from aldehyde deprotonation, facilitating efficient enolate formation and subsequent dehydration to the α,β-unsaturated system. This synthetic approach has yielded potent anticancer chalcones such as CHO27 ((E)-3-(4-methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one), which demonstrated up to 1000-fold increased cytotoxicity compared to its parent compounds [5].
The biological significance of these TMP-based chalcones is profound, particularly in oncology. CHO27 exhibits low nanomolar growth inhibitory activity against prostate cancer cell lines (LNCaP, 22Rv1) through dual mechanisms of p53-mediated cell cycle arrest and caspase-dependent apoptosis induction. Mechanistic studies revealed that CHO27 treatment significantly increased phosphorylation of p53 at Ser15 and upregulated the cyclin-dependent kinase inhibitor p21^Cip1^, resulting in G~1~/S phase cell cycle blockade. Furthermore, in vivo efficacy was demonstrated in murine xenograft models, where intraperitoneal administration of CHO27 significantly suppressed the growth of established 22Rv1 prostate tumors. This activity was directly correlated with increased intratumoral expression of p53 and p21^Cip1^ proteins, confirming the compound's mechanism of action. The structural features imparted by the TMP moiety—optimal lipophilicity for membrane penetration and specific electronic configuration for target binding—are critical for this bioactivity profile [5] [7].
Table 2: Anticancer Chalcone Derivatives Derived from 1-(3,4,5-Trimethoxyphenyl)propan-1-one
Compound | Structural Features | Cancer Model | Key Biological Findings |
---|---|---|---|
CHO27 | (E)-3-(4-Methoxyphenyl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | Prostate Cancer (22Rv1 xenografts) | • Nanomolar cytotoxicity• p53/p21-mediated G~1~/S arrest• Caspase-dependent apoptosis• 70% tumor growth inhibition in vivo |
YK-1 | Pyrazoline derivative with TMP moiety | HER2+ Gastric Cancer | • ELF3-MED23 PPI inhibition• Transcriptional HER2 downregulation• Activity against trastuzumab-resistant clones |
Compound 10 | Chalcone-based ELF3-MED23 inhibitor | HER2+ Gastric Cancer | • Disrupted ELF3-MED23 interaction• Reduced HER2 mRNA/protein• Overcame trastuzumab resistance |
Beyond chalcones, hydrogenation of the α,β-unsaturated system yields dihydrochalcone analogues that retain the TMP pharmacophore while offering improved metabolic stability. These saturated derivatives exhibit modified biological activities, particularly against HER2-overexpressing cancers. Compound 10—a dihydrochalcone derivative—effectively disrupted the protein-protein interaction (PPI) between transcription factor ELF3 and coactivator MED23, leading to transcriptional downregulation of HER2 oncogene expression. This mechanism proved effective even in trastuzumab-resistant gastric cancer models, positioning TMP-based dihydrochalcones as promising alternatives for overcoming therapeutic resistance in HER2-positive malignancies [7].
The ketone functionality in 1-(3,4,5-Trimethoxyphenyl)propan-1-one readily undergoes reductive amination reactions with piperidine and piperazine derivatives, producing tertiary amines with enhanced biological activity. This transformation typically employs sodium triacetoxyborohydride or borane-pyridine complex as reducing agents in dichloroethane or methanol solvents, efficiently yielding stable amine products. The reaction tolerates diverse N-substituted piperazines and piperidines, enabling the generation of structurally diverse libraries. The resulting basic nitrogen atom, when positioned at an optimal distance from the TMP aromatic system, significantly enhances interactions with biological targets, particularly kinase enzymes and tubulin polymerization sites [6] [8].
Piperazine-modified derivatives have demonstrated exceptional promise in anticancer applications. Compound 4b—a thiazole-pyrimidine hybrid featuring a TMP group and piperazine tail—displayed broad-spectrum cytostatic activity in the NCI-60 human tumor cell line screen. Against the NSCLC HOP-92 cell line, it achieved 86.28% growth inhibition at 10 μM concentration. Similarly, compound 4a showed 40.87% growth inhibition against HCT-116 colorectal carcinoma, while compound 4h inhibited SK-BR-3 breast cancer cells by 46.14% at the same concentration. Computational analyses (Molinspiration, Swiss TargetPrediction) indicated high probability for kinase target engagement, suggesting these derivatives function as multi-kinase inhibitors similar to dasatinib but with the added tubulin-targeting potential of the TMP moiety [6].
Table 3: Biological Activity of Piperidine/Piperazine-Modified TMP Derivatives
Compound | Chemical Structure | Biological Activity Profile | Notable Findings |
---|---|---|---|
4b | TMP-thiazole-pyrimidine-piperazine | NCI-60 Screening: HOP-92 (NSCLC) | 86.28% GI at 10 µM; Multi-kinase inhibition predicted |
4a | TMP-thiazole-pyrimidine-piperazine | HCT-116 (Colorectal) | 40.87% GI at 10 µM; Favorable ADME-Tox profile |
4h | TMP-thiazole-pyrimidine-propylpiperazine | SK-BR-3 (Breast) | 46.14% GI at 10 µM; Improved water solubility |
US8183374B2 Derivatives | Piperazine-ethyl-phenoxypropyl-TMP | Sigma Receptor Binding | CNS penetration; Neuropharmacological applications |
Structurally distinct piperidine derivatives appear in patent US8183374B2, where the TMP group is connected through a propyl linker to a piperazine ring further substituted with aryloxyethyl groups. These compounds exhibit significant affinity for sigma receptors in the central nervous system, highlighting the scaffold's potential for neuropharmacological applications beyond oncology. The strategic incorporation of the TMP group in these derivatives enhances blood-brain barrier permeability while maintaining target engagement specificity, demonstrating the remarkable adaptability of 1-(3,4,5-Trimethoxyphenyl)propan-1-one in addressing diverse therapeutic targets [8].
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8